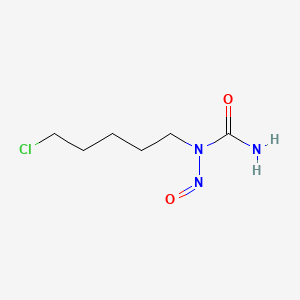
Urea, N-(5-chloropentyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(5-chloropentyl)-N-nitroso-: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropentyl group and a nitroso group attached to the urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(5-chloropentyl)-N-nitroso- typically involves the reaction of 5-chloropentylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, N-(5-chloropentyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropentyl group under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Urea, N-(5-chloropentyl)-N-nitroso- is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: In medicine, derivatives of Urea, N-(5-chloropentyl)-N-nitroso- are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its unique reactivity profile makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Urea, N-(5-chloropentyl)-N-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The chloropentyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Urea, N-(5-chloropentyl)-N-nitroso-: is structurally similar to other nitroso-urea derivatives such as:
Uniqueness: The presence of the chloropentyl group in Urea, N-(5-chloropentyl)-N-nitroso- distinguishes it from other nitroso-urea derivatives. This group imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Conclusion
Urea, N-(5-chloropentyl)-N-nitroso- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike. Continued study of this compound and its derivatives may lead to new discoveries and advancements in multiple fields.
Eigenschaften
CAS-Nummer |
72468-58-7 |
|---|---|
Molekularformel |
C6H12ClN3O2 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
1-(5-chloropentyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2/c7-4-2-1-3-5-10(9-12)6(8)11/h1-5H2,(H2,8,11) |
InChI-Schlüssel |
DEKUDXIPXKWBJS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN(C(=O)N)N=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


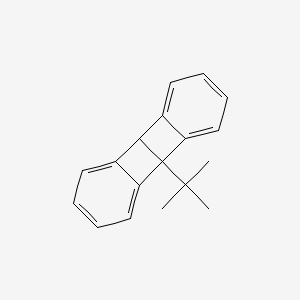
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
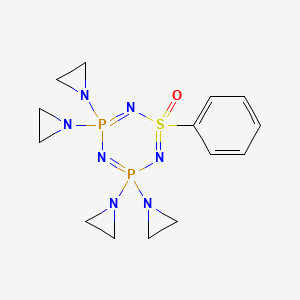
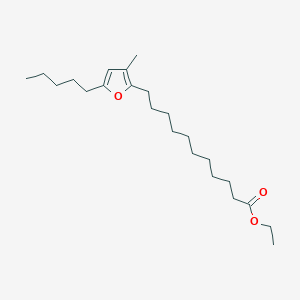
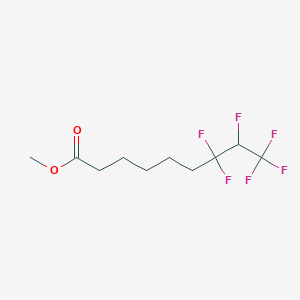

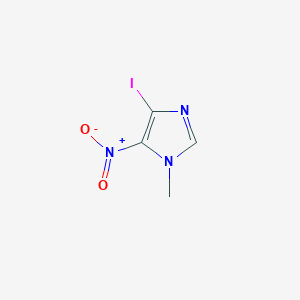


![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)


![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
